5,6-Bis(4-methoxyphenyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(4-methoxyphenyl)pyrazine-2-carboxylic acid is an organic compound featuring a pyrazine ring substituted with two 4-methoxyphenyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)pyrazine-2-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with appropriate pyrazine derivatives under controlled conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-methoxyphenyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
5,6-Bis(4-methoxyphenyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5,6-Bis(4-methoxyphenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: A related compound with a methyl group instead of the 4-methoxyphenyl groups.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: A pyrazine derivative with four carboxyphenyl groups.
Uniqueness
5,6-Bis(4-methoxyphenyl)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of 4-methoxyphenyl groups enhances its potential for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
122956-28-9 |
---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C19H16N2O4/c1-24-14-7-3-12(4-8-14)17-18(21-16(11-20-17)19(22)23)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H,22,23) |
InChI Key |
GWGILOWBUBUWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.